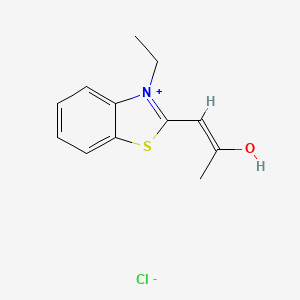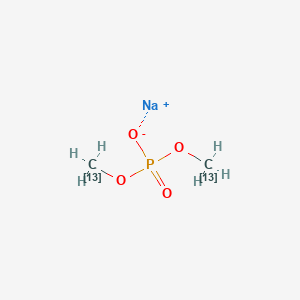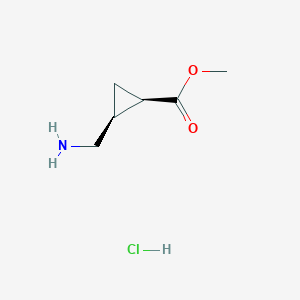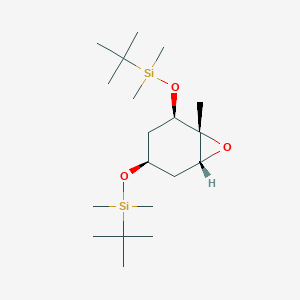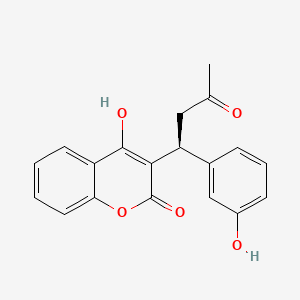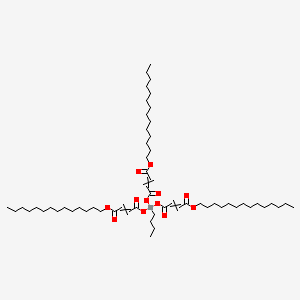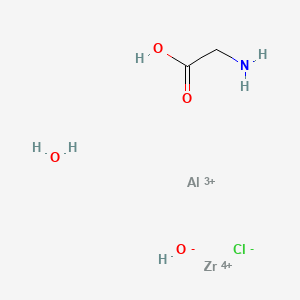
21-Dehydrobetamethason
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of betamethasone derivatives involves complex chemical processes. For instance, the formation of betamethasone 17-deoxy-20-hydroxy-21-oic acid diastereomers from betamethasone sodium phosphate under heat stress in solid state showcases the intricate pathways involved in creating betamethasone derivatives. The structural elucidation of these diastereomers utilized LC-MS, NMR, and mechanistic studies, pointing to a mechanism involving hydration of betamethasone enol aldehyde and an intramolecular Cannizzaro reaction (Li et al., 2009).
Molecular Structure Analysis
The structural determination of betamethasone and its isomers through NMR spectroscopy provides insights into the molecular architecture of these compounds. Isomers of betamethasone were characterized, revealing variations in the arrangement of fluorine, hydroxy, and methyl groups across the steroid framework, further emphasizing the complexity and versatility of corticosteroid structures (Chan et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving betamethasone derivatives highlight the reactive nature of these compounds. For example, the rearrangement of betamethasone-17-valerate to the 21-valerate ester in aqueous solutions demonstrates the influence of pH, temperature, and catalysis on the stability and transformation of corticosteroids (Bundgaard & Hansen, 1981). Such reactions are critical for understanding the chemical behavior and potential applications of betamethasone derivatives.
Physical Properties Analysis
The physical properties of betamethasone and its derivatives, such as solubility, melting points, and crystalline structure, are crucial for their formulation and application in pharmaceuticals. However, specific studies focusing on the physical properties of 21-Dehydro Betamethasone were not identified in the provided research, indicating a gap in the literature.
Chemical Properties Analysis
The chemical properties of betamethasone derivatives, including reactivity with other chemical agents, stability under various conditions, and conversion to other derivatives, are essential for their use and effectiveness. Studies such as the kinetics of degradation and acyl migration provide valuable information on the chemical stability and transformations of betamethasone compounds (Bundgaard & Hansen, 1981).
Wissenschaftliche Forschungsanwendungen
Immunosuppressive Aktivität
BMD ist ein hochpotentes Kortikosteroid, das als Rezeptoragonist mit immunosuppressiver Aktivität wirkt {svg_1} {svg_2}. Es kann die Immunantwort unterdrücken, was es in Situationen nützlich macht, in denen das Immunsystem überaktiv ist, wie z. B. bei Autoimmunerkrankungen.
Entzündungshemmende Aktivität
BMD hat signifikante entzündungshemmende Wirkungen {svg_3} {svg_4}. Es kann Entzündungen reduzieren, indem es die Synthese von Arachidonsäure blockiert und die Biosynthese von Prostaglandinen und Leukotrienen kontrolliert {svg_5} {svg_6}. Dies macht es effektiv bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind, wie z. B. Dermatitis und Psoriasis.
Antiproliferative Aktivität
BMD zeigt antiproliferative Aktivität {svg_7} {svg_8}. Es kann das Wachstum bestimmter Zelltypen hemmen, was bei Erkrankungen, die durch abnormales Zellwachstum gekennzeichnet sind, wie z. B. bestimmten Hauterkrankungen, von Vorteil sein kann.
Topische Therapie
Kortikosteroide wie BMD waren die wichtigste Grundlage in der topischen Therapie {svg_9}. Sie werden in Cremes, Salben und Lotionen zur Behandlung einer Vielzahl von Hauterkrankungen verwendet. Allerdings haben sie eine schlechte Hautpenetration, was ein Hindernis für ihre potenziellen therapeutischen Vorteile darstellt {svg_10}.
Nanokristalltechnologie für die topische Verabreichung
Neuere Forschungen haben die Verwendung von Nanokristallen als Träger für eine effektive topische Verabreichung von BMD untersucht {svg_11}. Diese Technik verwendet Nassmahlen und Polysorbat 80 als nicht-ionischen Stabilisator, um Nanokristalle von BMD zu erzeugen, die die Hautpenetration verbessern können {svg_12}.
Neuartige Formulierung und Technologie der Medikamentenverabreichung
Eine neuartige Formulierung und Technologie der Medikamentenverabreichung, die so genannte Polyaphron-Dispersion (PAD)-Technologie, wurde für die Verabreichung von BMD in die Haut untersucht {svg_13}. Diese Technologie kapselt dispergierte Öltropfen in einem robusten multimolekularen wässrigen Film aus Tensiden, Öl und Wasser ein, wodurch eine mehrfache Reduzierung der Tensidkonzentration im Vergleich zu herkömmlichen Cremes ermöglicht wird {svg_14}. Diese neuartige PAD-Technologie-basierte Cremeformulierung lieferte mehr BMD in das obere Stratum corneum und die untere Epidermis als eine herkömmliche topische Suspension {svg_15}.
Wirkmechanismus
Target of Action
21-Dehydro Betamethasone, chemically known as (11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al , is a corticosteroid, similar to Betamethasone . The primary targets of 21-Dehydro Betamethasone are glucocorticoid receptors, which are found in almost all cells of the body . These receptors play a crucial role in regulating a wide range of physiological processes, including immune response and inflammation .
Mode of Action
21-Dehydro Betamethasone acts by binding to glucocorticoid receptors, forming a complex that translocates to the cell nucleus . This complex binds to glucocorticoid response elements in the DNA and modulates gene transcription . The result is the inhibition of pro-inflammatory genes and the promotion of anti-inflammatory genes . This leads to a decrease in the formation of inflammatory mediators, such as prostaglandins and leukotrienes, thereby reducing inflammation .
Biochemical Pathways
The biochemical pathways affected by 21-Dehydro Betamethasone involve the suppression of phospholipase A2, which leads to a decrease in the formation of arachidonic acid derivatives . This suppression prevents the release of inflammatory mediators, such as prostaglandins and leukotrienes . Additionally, 21-Dehydro Betamethasone promotes the expression of anti-inflammatory genes like interleukin-10 .
Pharmacokinetics
Betamethasone has a long half-life (36-54 hours), high anti-inflammatory potency, and no mineralocorticoid activity . It is metabolized in the liver and excreted in the urine . The bioavailability of Betamethasone is close to 1.0 for both oral and intramuscular administration .
Result of Action
The molecular and cellular effects of 21-Dehydro Betamethasone’s action involve a reduction in inflammation and immune response. By binding to glucocorticoid receptors and modulating gene expression, it suppresses the production of inflammatory mediators and promotes anti-inflammatory pathways . This results in a decrease in inflammation and immune response, providing relief in conditions such as dermatitis, allergic reactions, and autoimmune disorders .
Action Environment
The action, efficacy, and stability of 21-Dehydro Betamethasone can be influenced by various environmental factors. These factors can affect the stability of the compound and its ability to bind to its target receptors, thereby influencing its therapeutic effects .
Safety and Hazards
Betamethasone, from which 21-Dehydro Betamethasone is derived, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may damage the unborn child and may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment as required and not to breathe dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
2-[(8S,9S,10S,11S,13S,14R,16S,17S)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,11-12,15-17,26,28H,4-5,8,10H2,1-3H3/t12-,15-,16+,17-,19-,20-,21+,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXGMZVMPITTKC-SXTIVAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]3([C@H](C[C@@]2([C@@]1(C(=O)C=O)O)C)O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)
